molecular formula C28H20F4O5S2 B1393215 Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate CAS No. 915090-37-8

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

Cat. No. B1393215
M. Wt: 576.6 g/mol
InChI Key: HOMIPVFSNRXVAD-UHFFFAOYSA-M
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Description

Synthesis Analysis

TPS-TFM can be synthesized using triphenylsulfonium chloride and 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonic acid in polar aprotic solvents. Characterization of TPS-TFM is done using techniques such as nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.


Molecular Structure Analysis

The molecular formula of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is C28H20F4O5S2 . The molecular weight is 576.6 g/mol .


Chemical Reactions Analysis

TPS-TFM is a sulfonium salt that initiates polymerization through radical formation upon irradiation.


Physical And Chemical Properties Analysis

TPS-TFM is a white or off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. The molecular weight of TPS-TFM is 576.6 g/mol, and it has a melting point of 57-59 ºC .

Scientific Research Applications

Chemically Amplified Resists in Lithography

Research by Gonsalves et al. (2009) explored the use of chemically amplified resists incorporating anionic photoacid generator (PAG) functional groups, including triphenylsulfonium variants, for lithography applications. They specifically studied polymers with monomer-bound anionic PAGs to achieve sub-50-nm half-pitch resolution in lithography, highlighting the role of triphenylsulfonium salts in advanced photolithographic processes (Gonsalves et al., 2009).

Photochemistry and Photolysis

Dektar and Hacker (1990) examined the photochemistry of triphenylsulfonium salts, including their photolysis in solution. This study revealed new rearrangement products and proposed a mechanism for the photolysis of these salts, contributing to our understanding of their behavior under light exposure (Dektar & Hacker, 1990).

Environmental Impact and Photoacid Generators

Yi et al. (2009) discussed the development of sulfonium salts, including triphenylsulfonium, for environmental applications. They emphasized the role of these salts as photoacid generators (PAGs), especially in addressing environmental concerns related to perfluorooctyl sulfonate (PFOS) (Yi et al., 2009).

Polymer Light Emitting Devices

Georgiadou et al. (2013) investigated the influence of triphenylsulfonium salts on the optoelectronic characteristics of polymer light-emitting devices (PLEDs). This study highlighted how the addition of these salts in PLEDs can benefit charge injection and transport, affecting overall device performance (Georgiadou et al., 2013).

Polymerization Initiators

Kondo, Muramatsu, and Tsuda (1983) explored the use of triphenylsulfonium salts as photoinitiators in the polymerization of styrene and methyl methacrylate. Their research demonstrated that these salts can effectively initiate free radical polymerization under light exposure (Kondo, Muramatsu, & Tsuda, 1983).

Safety And Hazards

While handling TPS-TFM, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(2-methylprop-2-enoyloxy)benzenesulfonate;triphenylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.C10H6F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(2)10(15)19-8-4(11)6(13)9(20(16,17)18)7(14)5(8)12/h1-15H;1H2,2H3,(H,16,17,18)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMIPVFSNRXVAD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674038
Record name Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

CAS RN

915090-37-8
Record name Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate (52.0 g, 0.1516 mol) and triphenylsulfonium bromide (42.50 g, 0.1238 mol) was added 300 mL of distilled, de-ionized water and 300 mL of CH2Cl2. The reaction mixture was stirred at room temperature over the weekend. Stirring was stopped and the organic layer was isolated and washed twice with a 1% solution of aqueous ammonium hydroxide (175 mL), and five times with distilled, de-ionized water (250 mL), dried over sodium sulfate, and filtered. A few crystals (about 12.5 mg) of hydroquinone were added and the solvent was completely distilled under reduced pressure to yield the product as a pale, yellow oil. The product was dissolved at 50 wt % in acetonitrile for further use. 1H NMR (500 MHz, acetone-d6, δ ppm): 7.8 (m, 15H), 6.5 (s, 1H), 6.1 (s, 1H), 2.1 (s, 3H). 19F NMR (300 MHz, acetone-d6, δ ppm): −157 (s, 2F), −140 (s, 2F).
Name
sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Reactant of Route 2
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Reactant of Route 3
Reactant of Route 3
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Reactant of Route 4
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Reactant of Route 5
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Reactant of Route 6
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

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